

Elinzanetant's Impact on Sleep Quality: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Elinzanetant	
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A comprehensive review of clinical trial data reveals **Elinzanetant**'s promising effects on sleep quality in menopausal women, positioning it as a noteworthy non-hormonal therapeutic option. This guide provides a detailed comparison of **Elinzanetant** with other non-hormonal treatments for vasomotor symptoms (VMS), supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.

Elinzanetant, a dual neurokinin-1 and -3 (NK-1/NK-3) receptor antagonist, has demonstrated significant improvements in sleep quality in clinical trials, an effect that may be partially independent of its established efficacy in reducing VMS, commonly known as hot flashes and night sweats. This guide delves into the quantitative data from key clinical trials of **Elinzanetant** and compares it with other non-hormonal alternatives such as Fezolinetant (an NK-3 receptor antagonist) and Gabapentin.

Comparative Efficacy on Sleep Quality

The following tables summarize the quantitative outcomes on sleep quality from major clinical trials of **Elinzanetant** and its comparators.

Table 1: Change in Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (SD SF 8b) T-Scores



Treatment	Clinical Trial(s)	Dosage	Mean Change from Baseline at Week 12 (vs. Placebo)	p-value	Citation(s)
Elinzanetant	OASIS 4	120 mg	-6.1 (LS Mean Difference)	<0.0001	[1]
Fezolinetant	SKYLIGHT 1 & 2 (Pooled)	45 mg	-1.5 (LS Mean Difference)	<0.05	[2]
Fezolinetant	DAYLIGHT	45 mg	-2.5 (LS Mean Difference)	<0.001	[3][4]

Table 2: Change in Pittsburgh Sleep Quality Index (PSQI) Global Scores



Treatment	Clinical Trial(s)	Dosage	Mean Change from Baseline (vs. Placebo)	p-value	Citation(s)
Elinzanetant	SWITCH-1	120 mg	-2.46 (LS Mean Difference at Week 12)	<0.001	[5]
Gabapentin	Breeze 1	1200 mg/day	-1.16 (Mean Difference at Week 12)	Significant	
Gabapentin	Breeze 1	1800 mg/day	-0.80 (Mean Difference at Week 12)	Significant	
Gabapentin	Unspecified RCT	900 mg/day (300mg TID)	Significant improvement at Week 4 (p=0.004)	0.004	-

Table 3: Change in Insomnia Severity Index (ISI) Scores

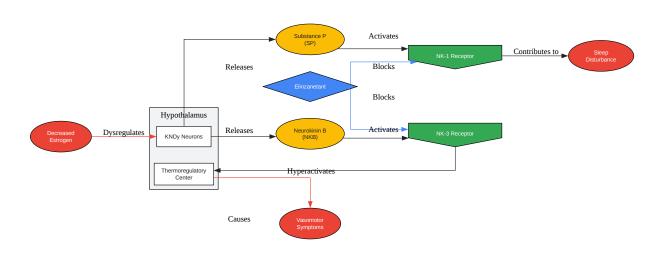


Treatment	Clinical Trial(s)	Dosage	Mean Change from Baseline (vs. Placebo)	p-value	Citation(s)
Elinzanetant	SWITCH-1	120 mg	-4.27 (LS Mean Difference at Week 12)	<0.001	
Gabapentin	BREEZE 3	Extended- Release	Clinically meaningful reduction (8.7 vs 6.3 for placebo at Week 12)	0.0044	

Signaling Pathway of Elinzanetant

Elinzanetant's mechanism of action involves the dual antagonism of neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. This is thought to modulate the activity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which play a crucial role in thermoregulation and sleep.





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Caption: Elinzanetant's dual antagonism of NK-1 and NK-3 receptors.

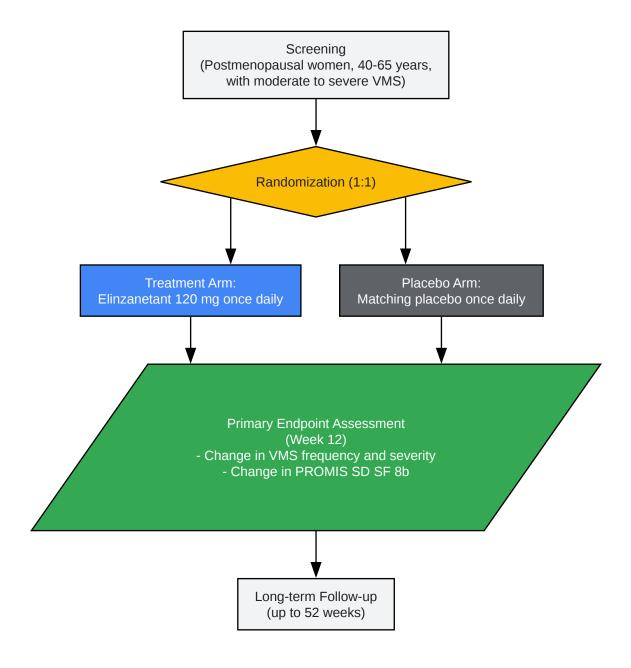
Experimental Protocols

The clinical trials for **Elinzanetant**, Fezolinetant, and Gabapentin, while all targeting menopausal symptoms, have distinct methodologies. Understanding these protocols is crucial for a nuanced comparison of their outcomes.

Elinzanetant Clinical Trial Workflow (OASIS Program Example)

The OASIS program for **Elinzanetant** consisted of several Phase 3, randomized, double-blind, placebo-controlled trials.





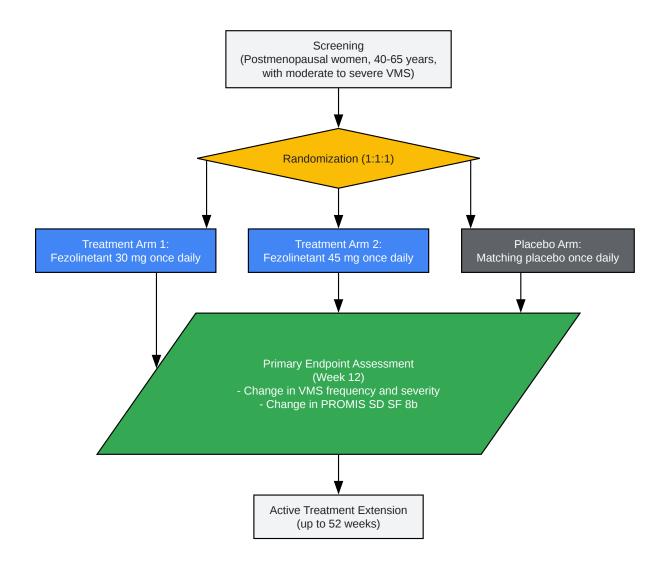
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Caption: Experimental workflow for the **Elinzanetant** OASIS clinical trials.

Fezolinetant Clinical Trial Workflow (SKYLIGHT Program Example)

The SKYLIGHT program for Fezolinetant also involved Phase 3, randomized, double-blind, placebo-controlled studies.





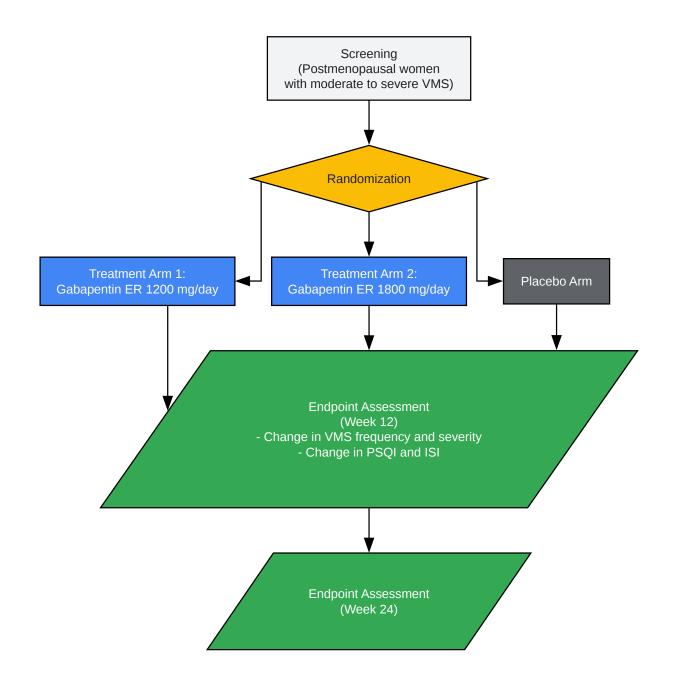
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Caption: Experimental workflow for the Fezolinetant SKYLIGHT clinical trials.

Gabapentin Clinical Trial Workflow (Breeze Program Example)

The Breeze studies for extended-release Gabapentin were Phase 3, randomized, double-blind, placebo-controlled trials.





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Caption: Experimental workflow for the Gabapentin Breeze clinical trials.

Discussion and Future Directions

The presented data suggest that **Elinzanetant** offers a robust improvement in sleep quality for menopausal women, with a magnitude of effect that appears favorable in cross-study comparisons with Fezolinetant and Gabapentin. The dual antagonism of NK-1 and NK-3







receptors by **Elinzanetant** may offer a broader spectrum of action on menopause-related symptoms, including a more direct impact on sleep regulation pathways beyond the amelioration of VMS.

Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these non-hormonal treatments on sleep quality. Future research should also aim to elucidate the precise mechanisms through which **Elinzanetant** exerts its effects on sleep architecture and to identify patient populations that may derive the most significant benefit from this therapeutic approach. The consistent and clinically meaningful improvements in sleep disturbance reported in the **Elinzanetant** clinical trial program underscore its potential as a valuable addition to the therapeutic landscape for the management of menopausal symptoms.

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